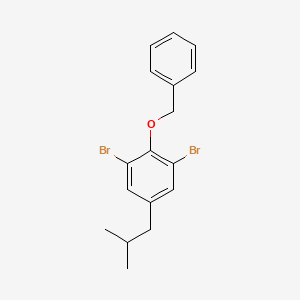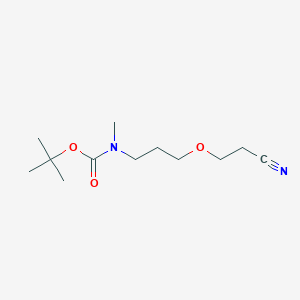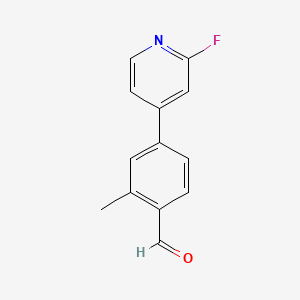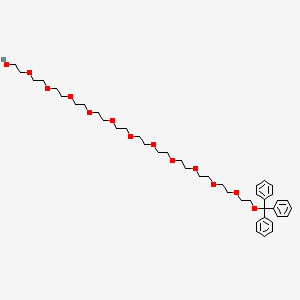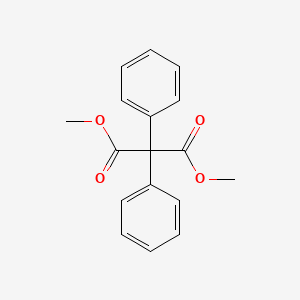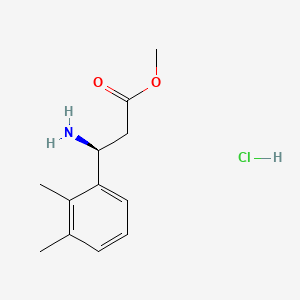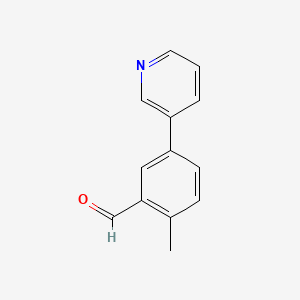
1,1,4,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,4,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene is a chemical compound belonging to the class of tetrahydronaphthalenes It is characterized by the presence of four methyl groups attached to the naphthalene ring system, specifically at the 1, 1, 4, and 7 positions
準備方法
Synthetic Routes and Reaction Conditions: 1,1,4,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene derivatives. For instance, the reaction of 2,5-dichloro-2,5-dimethylhexane with benzene in the presence of aluminum chloride as a catalyst can yield this compound . The reaction is typically carried out under reflux conditions for an extended period to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
化学反応の分析
Types of Reactions: 1,1,4,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst are common.
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Introduction of various functional groups such as halogens, nitro groups, or alkyl groups.
科学的研究の応用
1,1,4,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1,1,4,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound may interact with oxidizing agents to form reactive intermediates that lead to the formation of ketones or alcohols. The molecular targets and pathways involved can vary based on the specific application and reaction conditions.
類似化合物との比較
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Similar in structure but with different methyl group positions.
1,1,5,6-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Another isomer with methyl groups at different positions.
1,1,6-Trimethyl-1,2,3,4-tetrahydronaphthalene: A related compound with three methyl groups.
Uniqueness: 1,1,4,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific methyl group arrangement, which can influence its chemical reactivity and physical properties. This distinct structure can lead to different reaction pathways and applications compared to its isomers.
特性
CAS番号 |
1634-12-4 |
|---|---|
分子式 |
C14H20 |
分子量 |
188.31 g/mol |
IUPAC名 |
1,4,4,6-tetramethyl-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C14H20/c1-10-5-6-12-11(2)7-8-14(3,4)13(12)9-10/h5-6,9,11H,7-8H2,1-4H3 |
InChIキー |
GZQXIYBMXGYNFG-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C2=C1C=CC(=C2)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


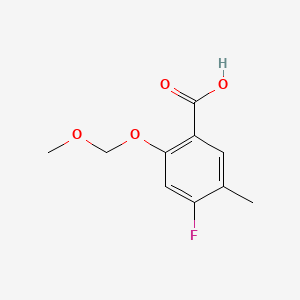
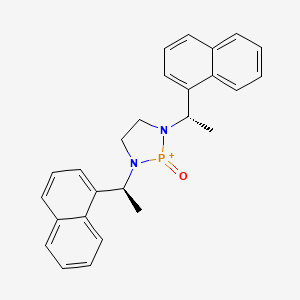
![N-[2-[(3aR,8aS)-3a,8a-Dihydro-8H-indeno[1,2-d]oxazol-2-yl]phenyl]-2-(diphenylphosphino)benzamide](/img/structure/B14021700.png)
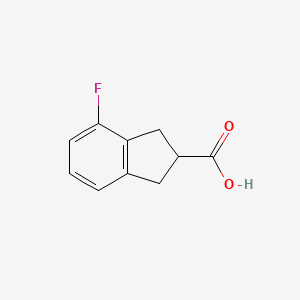
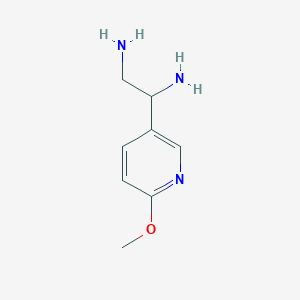
![O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[1.1.1]pentane-1,2-dicarboxylate](/img/structure/B14021728.png)
